molecular formula C20H24O9 B114608 Eurycomanone CAS No. 84633-29-4

Eurycomanone

Cat. No.: B114608
CAS No.: 84633-29-4
M. Wt: 408.4 g/mol
InChI Key: UCUWZJWAQQRCOR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Eurycomanone, a major quassinoid compound found in Eurycoma longifolia Jack, primarily targets the NF-κB signaling pathway . It also interacts with TNFR1 and the primary signaling complex . Additionally, it has been shown to have inhibitory effects on aromatase, which plays a crucial role in testosterone steroidogenesis .

Mode of Action

This compound interacts with its targets by inhibiting the phosphorylation of IκBα, a protein involved in the NF-κB signaling pathway . This inhibition leads to the suppression of the NF-κB signaling pathway . In terms of its interaction with aromatase, this compound’s inhibitory effects presumably cause an increase in testosterone production to restore downstream estrogen homeostasis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NF-κB signaling pathway . The inhibition of this pathway by this compound leads to a decrease in the conversion of testosterone to estrogen . This results in an increase in testosterone levels, which has downstream effects on various physiological processes, including sexual function and energy levels .

Pharmacokinetics

This compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact its bioavailability. The solubility and chemical stability of this compound under the conditions of the gastrointestinal tract environment have been determined . Its permeability was investigated by determining its distribution coefficient in aqueous and organic environments and its permeability using the parallel artificial membrane permeability assay system and Caco-2 cultured cells . This compound’s stability in plasma and its protein-binding ability were measured by using an equilibrium dialysis method . Its stability in liver microsomes across species (mice, rat, dog, monkey, and human) and rat liver hepatocytes was also investigated .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell viability and proliferation in cancerous cells without affecting healthy cells . It has been shown to induce apoptotic cancer cell death in a dose- and time-dependent manner . Furthermore, this compound has been found to suppress NF-κB reporter activity in cells co-transfected with TNFR1, TRAF2, or TAK1 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the pH of the gastrointestinal tract environment can affect the ionization of this compound, which in turn impacts its ability to cross membrane barriers passively . Furthermore, the extraction methods used to obtain this compound from Eurycoma longifolia can also influence its bioactivity .

Biochemical Analysis

Biochemical Properties

Eurycomanone interacts with several biomolecules, playing a significant role in biochemical reactions. It enhances the phosphorylation of AMP-activated protein kinase and acetyl-CoA carboxylase, as well as upregulates peroxisome proliferator-activated receptor α . Furthermore, this compound suppresses the expression of hepatic lipogenic proteins, such as the liver X receptor, sterol regulatory element-binding protein 1c, fatty acid synthase, and stearoyl-CoA desaturase 1 .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It ameliorates high-fat diet-induced obesity and steatosis and inhibits free fatty acid-promoted lipid and triacylglyceride accumulation without cytotoxicity . It also influences cell function by affecting cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It restricts lipid accumulation in free fatty acid-treated HepG2 cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows changes in its effects over time. It alleviates lipid accumulation and improves hepatocyte lipid metabolism by activating the AMP-activated protein kinase and autophagy pathways .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux or metabolite levels .

Chemical Reactions Analysis

Types of Reactions: Eurycomanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .

Properties

IUPAC Name

4,5,7,8,17-pentahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O9/c1-7-4-10(21)13(23)17(3)9(7)5-11-18-6-28-20(27,16(17)18)12(22)8(2)19(18,26)14(24)15(25)29-11/h4,9,11-14,16,22-24,26-27H,2,5-6H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUWZJWAQQRCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(=C)C4(C(C(=O)O3)O)O)O)(OC5)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84633-29-4
Record name NSC339187
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339187
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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